molecular formula C9H12Cl2N4S B2607531 1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride CAS No. 2415263-14-6

1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride

Cat. No.: B2607531
CAS No.: 2415263-14-6
M. Wt: 279.18
InChI Key: ROITWLBKWQSDQU-UHFFFAOYSA-N
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Description

1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride is a chemical compound built on the thieno[3,2-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents. This specific derivative features an azetidin-3-amine group, a moiety often used to fine-tune properties like potency and solubility. Researchers value this core scaffold for its potential in infectious disease research. Thieno[3,2-d]pyrimidin-4-amine analogs have been identified as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis . When used in combination with the cytochrome bcc :aa³ inhibitor Q203, these compounds effectively deplete bacterial ATP levels, demonstrating a synergistic bactericidal effect and highlighting their value in exploring new anti-tuberculosis combination therapies . Furthermore, the thienopyrimidine scaffold has shown promise in other antimicrobial contexts. Related compounds are active against the hepatic and erythrocytic stages of Plasmodium parasites, indicating potential for dual-stage anti-malarial drug development . In the field of bacteriology, thienopyrimidines have been developed as narrow-spectrum agents targeting the NuoD subunit of respiratory complex I in Helicobacter pylori . This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, animals, or as a component in products for human or veterinary consumption.

Properties

IUPAC Name

1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S.2ClH/c10-6-3-13(4-6)9-8-7(1-2-14-8)11-5-12-9;;/h1-2,5-6H,3-4,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOPPPKPIGWMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride involves several steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. These derivatives can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The azetidine ring can be introduced through a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the thieno[3,2-d]pyrimidine intermediate . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride has shown potential in various biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by interacting with specific enzymes or receptors involved in cellular signaling pathways.
  • Antimicrobial Properties : The compound may exhibit antimicrobial effects, potentially making it useful in developing new antibiotics.

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloridePyrimidine ringAntidiabetic properties
1-(Thiazolyl)azetidine derivativesThiazole ringAntimicrobial activity
1-(Pyrazolyl)azetidine derivativesPyrazole ringAnticancer effects

Interaction Studies

Understanding the mechanism of action for this compound is crucial for its application in drug discovery. Interaction studies utilizing techniques such as:

  • Molecular Docking : This computational method predicts how the compound binds to target proteins.
  • Binding Assays : Experimental techniques that measure the affinity of the compound for specific biological targets.

These studies provide insights into its pharmacodynamics and pharmacokinetics, which are essential for evaluating its therapeutic potential.

Case Studies and Research Findings

Research has indicated that derivatives of this compound can lead to the development of novel therapeutic agents. For instance:

  • Anticancer Research : A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for new cancer treatments.
  • Antimicrobial Development : Another investigation revealed promising results in inhibiting bacterial growth, highlighting the compound's potential as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of 1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been found to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacteria’s energy metabolism . By inhibiting this enzyme, the compound disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thienopyrimidine Cores

Ethyl 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate
  • Structure : Replaces the azetidine ring with a six-membered piperidine ring and an ethyl ester group.
  • Molecular Weight : 291.37 g/mol (vs. ~251–430 g/mol for other analogues).
  • The ester group may influence lipophilicity and metabolic stability.
  • Synthesis: Likely involves nucleophilic substitution or coupling reactions, similar to methods for thienopyrimidine derivatives .
N-([1]Benzothieno[3,2-d]pyrimidin-4-yl)formamidines
  • Structure : Benzothiophene fused to pyrimidine, with a formamidine substituent.
  • Key Features: Enhanced aromaticity from the benzothiophene ring may improve π-π stacking interactions in biological targets.

Analogues with Different Heterocyclic Cores

1-(Pyrimidin-4-yl)piperidin-3-amine Dihydrochloride
  • Structure : Pyrimidine core without the thiophene ring, paired with a piperidine-3-amine.
  • Molecular Weight : 251.16 g/mol.
  • The dihydrochloride salt mirrors the solubility advantages of the target compound .
Thieno[3,4-d]pyrimidin-4(3H)-one
  • Structure: Thiophene fused at the [3,4-d] position of pyrimidinone.
  • Such derivatives are often explored as kinase inhibitors .

Comparative Analysis Table

Compound Name Core Structure Molecular Weight (g/mol) Key Features Synthesis Method References
1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride Thieno[3,2-d]pyrimidine + azetidine ~251–430* Rigid azetidine ring; dihydrochloride enhances solubility Aza-Wittig/annulation strategies
Ethyl 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate Thieno[3,2-d]pyrimidine + piperidine 291.37 Flexible piperidine; ester group modifies lipophilicity Nucleophilic substitution
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride Pyrimidine + piperidine 251.16 Lacks thiophene; reduced electron delocalization Salt formation via HCl
N-([1]Benzothieno[3,2-d]pyrimidin-4-yl)formamidines Benzothieno[3,2-d]pyrimidine Variable Extended aromaticity; forms oxadiazole derivatives via hydroxylamine reaction Cyclization with hydroxylamine HCl

Physicochemical and Functional Properties

  • Solubility : Dihydrochloride salts (target compound, ) exhibit superior aqueous solubility compared to neutral forms (e.g., ethyl ester in ).
  • Thermal Stability: Melting points for thienopyrimidine derivatives range from 50–66°C (), suggesting moderate stability. The target compound’s dihydrochloride form likely has higher thermal stability due to ionic interactions.
  • Reactivity : The azetidine ring in the target compound enables nucleophilic additions and cycloadditions, whereas piperidine derivatives favor less strained reactions .

Biological Activity

1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by a thieno[3,2-d]pyrimidine moiety and an azetidine ring, exhibits various biological activities that make it a valuable candidate for drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_11Cl_2N_4S, with a molecular weight of approximately 251.18 g/mol. Its structure allows for diverse interactions with biological targets, which is crucial for its pharmacological activity.

Structural Features

  • Thieno[3,2-d]pyrimidine moiety : This heterocyclic structure enhances the compound's ability to interact with specific biological targets due to unique electronic properties.
  • Azetidine ring : The presence of this four-membered ring contributes to the compound's reactivity and potential for further derivatization.

Preliminary studies indicate that this compound may exert its biological effects through interactions with various enzymes and receptors involved in cellular signaling pathways. Investigations using molecular docking and binding assays are essential to elucidate its pharmacodynamics and pharmacokinetics.

Therapeutic Applications

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer types.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound may also exhibit such effects by inhibiting COX enzymes.
  • Antimicrobial Properties : The potential for antimicrobial activity has been noted, particularly in derivatives of related structures.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound NameStructural FeaturesBiological Activity
1-(Pyrimidin-4-yl)azetidin-3-amine dihydrochloridePyrimidine ring instead of thienoAntidiabetic properties
1-(Thiazolyl)azetidine derivativesThiazole ringAntimicrobial activity
1-(Pyrazolyl)azetidine derivativesPyrazole ringAnticancer effects

The presence of the thieno[3,2-d]pyrimidine moiety distinguishes this compound from others by potentially enhancing its interaction capabilities with biological targets.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant inhibition of cell proliferation in various cancer cell lines. For instance, derivatives have been tested against hormone-resistant prostate cancer cells and exhibited IC50 values indicating potent anti-proliferative effects.

Structure–Activity Relationships (SAR)

Studies focusing on the SAR of pyrimidine derivatives have highlighted that modifications at specific positions on the thieno[3,2-d]pyrimidine ring can significantly influence biological activity. This emphasizes the importance of further chemical modifications to enhance therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for thieno[3,2-d]pyrimidin-4-yl derivatives, and how can these be adapted for 1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride?

  • Methodological Answer : The synthesis of thienopyrimidine derivatives often involves condensation reactions. For example, the modified Niementowski reaction uses 2-amino-3-thiophenecarboxylates with formamide or urea under high temperatures (200°C) to cyclize into thieno[2,3-d]pyrimidines . Adapting this to the target compound would require introducing the azetidin-3-amine moiety via nucleophilic substitution or reductive amination. Key steps include optimizing reaction time, temperature, and stoichiometry of azetidine precursors. Post-synthesis, purification via recrystallization or column chromatography is critical, with characterization using NMR and IR to confirm the azetidine ring’s integration .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Structural validation requires multi-spectral analysis:

  • IR Spectroscopy : Identify characteristic peaks for amine (-NH₂, ~3300 cm⁻¹) and aromatic C-H stretching (~3100 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm the azetidine ring’s presence via distinct triplet signals for methylene protons adjacent to nitrogen (δ 3.5–4.0 ppm) and downfield shifts for pyrimidine protons (δ 8.0–9.0 ppm) .
  • Mass Spectrometry : Verify molecular weight (e.g., molecular ion peak at m/z 186.64 for the free base) and chloride counterion via elemental analysis .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for thienopyrimidine derivatives, such as variable dihydrofolate reductase (DHFR) inhibition?

  • Methodological Answer : Discrepancies in DHFR inhibition may arise from structural variations (e.g., substituents on the azetidine or pyrimidine rings). For example, 2-amino-6-[(arylaminomethyl)]thieno[2,3-d]pyrimidines show DHFR IC₅₀ values ranging from 0.1–10 µM depending on substituent electronegativity . To resolve contradictions:

  • Perform docking simulations to compare binding affinities of analogs.
  • Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions with DHFR.
  • Validate findings with enzyme kinetics assays under standardized pH and temperature conditions .

Q. How can researchers optimize synthetic yields for azetidine-containing thienopyrimidines when encountering low reactivity with aromatic amines?

  • Methodological Answer : Low reactivity often stems from steric hindrance or poor nucleophilicity. Strategies include:

  • Reductive Amination : Use sodium cyanoborohydride (NaBH₃CN) at pH 6.0 to stabilize imine intermediates (e.g., yields improved from 45% to 87% for 2-amino-6-[(3,4,5-trimethoxyphenylamino)methyl] derivatives) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and enhance regioselectivity .
  • Catalytic Systems : Employ transition metals (e.g., Pd/C) for C-N coupling in azetidine ring formation .

Q. What experimental designs are recommended for assessing the environmental fate of this compound in ecological risk studies?

  • Methodological Answer : Use a split-plot design to evaluate abiotic/biotic interactions:

  • Abiotic Factors : Test hydrolysis/photolysis rates under varying pH, UV light, and temperature.
  • Biotic Factors : Measure biodegradation via soil microcosms or activated sludge assays.
  • Analytical Tools : Quantify compound persistence using HPLC-MS/MS and model bioaccumulation potential via log P calculations .

Q. How can mechanistic studies differentiate between on-target (DHFR) and off-target effects of thienopyrimidine analogs?

  • Methodological Answer :

  • Gene Knockdown : Use siRNA to silence DHFR in cell lines and compare cytotoxicity before/after treatment.
  • Proteomic Profiling : Identify off-target binding partners via affinity chromatography-mass spectrometry.
  • Mutagenesis : Engineer DHFR mutants (e.g., Phe31→Ala) to assess binding specificity .

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